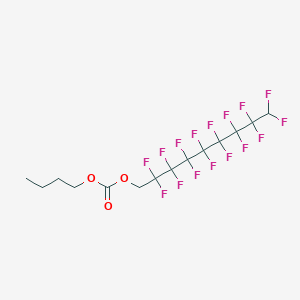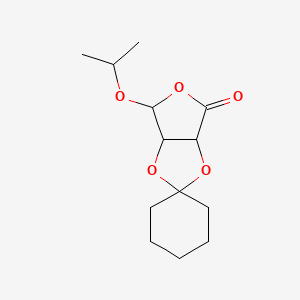
Triacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,30-hexatetracontafluoro-13,18-diiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triacontane is a straight-chain hydrocarbon with the molecular formula C₃₀H₆₂ . It belongs to the class of alkanes, specifically a n-alkane . The name “triacontane” reflects its thirty carbon atoms (tri = three, cont = ten). It is a colorless, odorless solid at room temperature and is found in natural waxes, such as beeswax and carnauba wax. Triacontane’s long carbon chain imparts interesting properties, making it a subject of scientific curiosity and practical applications.
Vorbereitungsmethoden
2.1 Synthetic Routes: Triacontane can be synthesized through various methods:
Hydrogenation of Alkynes: Starting from a suitable alkyne, hydrogenation using a metal catalyst (such as palladium on carbon) converts the triple bond to a single bond, yielding triacontane.
Oligomerization of Ethylene: Ethylene (C₂H₄) can undergo oligomerization (repeated addition of ethylene units) to form longer hydrocarbon chains, including triacontane.
Fischer-Tropsch Synthesis: In this industrial process, carbon monoxide and hydrogen react over iron or cobalt catalysts to produce a mixture of hydrocarbons, including triacontane.
2.2 Industrial Production: Triacontane is not produced on a large scale due to its limited commercial applications. it can be isolated from natural waxes or synthesized in small quantities for research purposes.
Analyse Chemischer Reaktionen
Triacontane primarily undergoes combustion reactions (oxidation) to form carbon dioxide and water. It is relatively inert under normal conditions, which contributes to its stability in waxes. Common reagents for combustion include oxygen and heat.
Wissenschaftliche Forschungsanwendungen
4.1 Chemistry:
Reference Compound: Triacontane serves as a reference compound for studying the physical properties of long-chain alkanes.
Chromatography: Its straight-chain structure makes it useful as a retention index standard in gas chromatography.
Skin Barrier Function: Triacontane’s presence in natural waxes contributes to their water-repellent properties, protecting the skin.
Drug Delivery: Researchers explore its potential as a carrier in drug delivery systems due to its biocompatibility.
Cosmetics: Triacontane finds applications in cosmetics, especially as an emollient and skin-conditioning agent.
Lubricants: Its long carbon chain provides lubricating properties in certain formulations.
Wirkmechanismus
Triacontane’s mechanism of action is not well-studied, given its limited reactivity. its long hydrocarbon chain likely contributes to its protective and lubricating effects.
Vergleich Mit ähnlichen Verbindungen
Triacontane shares similarities with other long-chain alkanes, such as dotriacontane (32 carbons) and tetratriacontane (34 carbons). Its uniqueness lies in its thirty-carbon backbone and specific applications.
Eigenschaften
CAS-Nummer |
1980054-47-4 |
|---|---|
Molekularformel |
C30H14F46I2 |
Molekulargewicht |
1502.2 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,30-hexatetracontafluoro-13,18-diiodotriacontane |
InChI |
InChI=1S/C30H14F46I2/c31-9(32,11(35,36)13(39,40)15(43,44)17(47,48)19(51,52)21(55,56)23(59,60)25(63,64)27(67,68)29(71,72)73)5-7(77)3-1-2-4-8(78)6-10(33,34)12(37,38)14(41,42)16(45,46)18(49,50)20(53,54)22(57,58)24(61,62)26(65,66)28(69,70)30(74,75)76/h7-8H,1-6H2 |
InChI-Schlüssel |
ODLGRDWVCFZTLM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(CC(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)CC(CC(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine](/img/structure/B12087435.png)


![Boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-](/img/structure/B12087457.png)

![N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine](/img/structure/B12087461.png)





![1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester](/img/structure/B12087501.png)
